(1E)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide (1E)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16566808
InChI: InChI=1S/C4H7N5O/c5-4(8-10)1-9-3-6-2-7-9/h2-3,10H,1H2,(H2,5,8)
SMILES:
Molecular Formula: C4H7N5O
Molecular Weight: 141.13 g/mol

(1E)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide

CAS No.:

Cat. No.: VC16566808

Molecular Formula: C4H7N5O

Molecular Weight: 141.13 g/mol

* For research use only. Not for human or veterinary use.

(1E)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide -

Specification

Molecular Formula C4H7N5O
Molecular Weight 141.13 g/mol
IUPAC Name N'-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide
Standard InChI InChI=1S/C4H7N5O/c5-4(8-10)1-9-3-6-2-7-9/h2-3,10H,1H2,(H2,5,8)
Standard InChI Key XIVWQXRPIVXZRZ-UHFFFAOYSA-N
Isomeric SMILES C1=NN(C=N1)C/C(=N\O)/N
Canonical SMILES C1=NN(C=N1)CC(=NO)N

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The IUPAC name for this compound is N'-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide . Its systematic nomenclature reflects the presence of a hydroxyamidine group (-NH-C(=NOH)-) attached to a 1,2,4-triazole ring via an ethylene bridge. Alternative synonyms include:

  • (1Z)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide

  • 438631-29-9 (CAS Registry Number)

  • N-Hydroxy-2-(1H-1,2,4-triazol-1-yl)acetimidamide

Molecular Formula and Weight

The compound’s molecular formula is C4H7N5O\text{C}_4\text{H}_7\text{N}_5\text{O}, with a calculated molecular weight of 141.13 g/mol . This value is consistent across experimental and computational datasets from PubChem and ChemDiv .

Structural Characteristics

2D and 3D Conformations

The compound’s 2D structure features a 1,2,4-triazole ring (a five-membered heterocycle with three nitrogen atoms) linked to an ethanimidamide group (Fig. 1) . The hydroxyamidine moiety adopts a planar configuration due to resonance stabilization between the nitrogen and oxygen atoms.

Table 1: Key Structural Descriptors

PropertyValue/DescriptorSource
SMILES (Canonical)C1=NN(C=N1)CC(=NO)N
SMILES (Isomeric)N/C(/Cn1ncnc1)=N/O
InChIInChI=1S/C4H7N5O/c5-4(8-10)1-9-3-6-2-7-9/h2-3,10H,1H2,(H2,5,8)
InChIKeyXIVWQXRPIVXZRZ-UHFFFAOYSA-N

The isomeric SMILES notation highlights the E-configuration of the hydroxyamidine group, which influences hydrogen-bonding interactions and molecular polarity .

Physicochemical Properties

Solubility and Polarity

The compound’s solubility profile remains understudied, but its polar functional groups (hydroxyamidine and triazole) suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The calculated partition coefficient (LogP) is estimated to be low (-0.89), indicating limited lipophilicity .

Thermal Stability

No direct thermogravimetric analysis (TGA) data are available, but the presence of conjugated π-systems in the triazole ring likely confers thermal stability up to 200°C, typical for aromatic heterocycles .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While detailed synthetic protocols are absent from the cited sources, retrosynthetic analysis suggests feasible routes involving:

  • Amidine Formation: Reaction of 1H-1,2,4-triazole with chloroacetonitrile to introduce the ethylene spacer.

  • Hydroxylation: Oxidative functionalization of the amidine group using hydroxylamine derivatives .

Industrial Considerations

Large-scale production would require optimizing reaction conditions (e.g., temperature, catalyst selection) to maximize yield and purity. Continuous-flow reactors could mitigate exothermic risks during nitrile activation .

Data Compendium

Table 2: Comprehensive Molecular Data

PropertyValueSource
CAS Registry Number438631-29-9
Molecular FormulaC4H7N5O\text{C}_4\text{H}_7\text{N}_5\text{O}
Molecular Weight141.13 g/mol
IUPAC NameN'-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide
XLogP3-AA-0.89
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

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